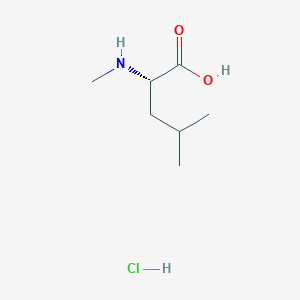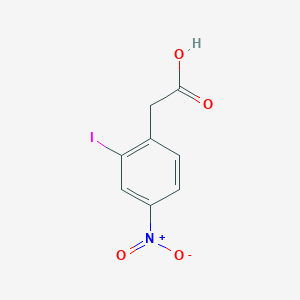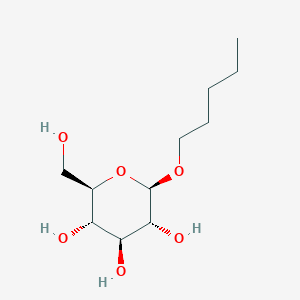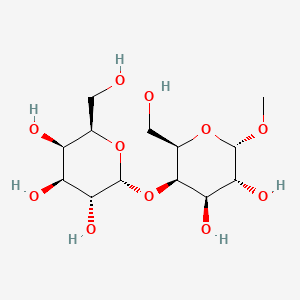
N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
説明
N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide, commonly known as DMTF, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicine. In
作用機序
The exact mechanism of action of DMTF is not fully understood, but it is believed to involve the modulation of multiple signaling pathways within cells. DMTF has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and immunity. In addition, DMTF has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMTF has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. In addition, DMTF has been shown to possess potent antioxidant and neuroprotective properties, making it an attractive candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, DMTF has been shown to modulate the expression of genes involved in glucose and lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the major advantages of DMTF is its potent pharmacological activity, which makes it an attractive candidate for the development of new drugs for the treatment of various diseases. In addition, DMTF has been shown to possess excellent stability and solubility, making it easy to handle and administer in laboratory experiments. However, one of the major limitations of DMTF is its relatively high cost, which may limit its widespread use in scientific research.
将来の方向性
There are several future directions for the study of DMTF. One potential area of research is the development of new drugs based on the structure of DMTF, which may exhibit improved pharmacological activity and reduced side effects. Another potential area of research is the exploration of the molecular mechanisms underlying the pharmacological activity of DMTF, which may provide new insights into the treatment of various diseases. Finally, the potential applications of DMTF in the treatment of metabolic disorders such as diabetes and obesity warrant further investigation.
科学的研究の応用
DMTF has been studied extensively for its potential applications in scientific research, particularly in the field of medicine. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In addition, DMTF has been shown to possess potent antioxidant and neuroprotective properties, making it an attractive candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F13NO/c1-10-6-5-7-11(2)14(10)35-15(36)12-8-3-4-9-13(12)16(22,23)17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34/h3-9H,1-2H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIIHRGUPHIIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Pyridin-2-ylmethoxy)phenyl]ethylamine](/img/structure/B3042737.png)



![[(1S)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3042743.png)








